Maldene 285

Description

Contextualization within Polymer Chemistry Research

In the field of polymer chemistry, the modification of commodity polymers to impart new functionalities is a cornerstone of materials innovation. Maldene 285, a functionalized polybutadiene (B167195), is a prime example of this approach. The incorporation of maleic anhydride (B1165640) moieties onto the non-polar polybutadiene backbone introduces significant polarity and reactivity. lindau.net This dual nature—a flexible elastomeric chain coupled with sites for covalent bonding—makes it a subject of considerable interest for researchers aiming to create materials with tailored properties such as improved adhesion, compatibility in polymer blends, and the ability to serve as a reactive intermediate for further chemical synthesis. lindau.net Academic research often utilizes such copolymers to explore fundamental concepts in polymer modification, surface science, and the structure-property relationships of advanced composites.

Historical Development and Evolution of Maleic Anhydride-Butadiene Copolymers Research

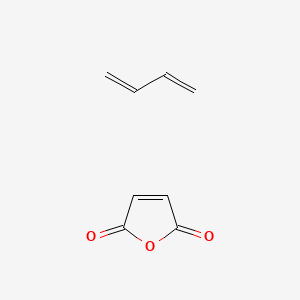

The scientific foundation for maleic anhydride-butadiene copolymers lies in the Nobel Prize-winning work of Otto Diels and Kurt Alder in 1928 on the reaction between these two monomers. The Diels-Alder reaction, a cornerstone of organic synthesis, provided the initial pathway to combine maleic anhydride and 1,3-butadiene (B125203). Early interest in butadiene polymers was heavily driven by the quest for synthetic rubber alternatives, particularly during the mid-20th century.

The evolution of this research has seen a shift from basic polymerization to the development of precisely functionalized copolymers. In the past, copolymers of maleic anhydride with various unsaturated monomers were synthesized, often resulting in products with a nearly equimolar ratio of the comonomers. taylorfrancis.com Over time, research has focused on controlling the copolymer structure and molecular weight to achieve specific performance characteristics. This has led to the creation of patented reactive copolymers, such as the Maldene series, which are designed for applications beyond simple elastomers, including roles as emulsifiers, suspending agents, and adhesion promoters. lindau.net The ongoing development in this area includes the synthesis of terpolymers and more complex structures to meet the demands of high-performance engineering materials. uu.nl

Classification and Structural Characteristics in Scholarly Contexts

This compound is chemically classified as a copolymer of 2,5-furandione (the systematic name for maleic anhydride) and 1,3-butadiene, identified by the CAS Number 25655-35-0. The structure can be either an alternating or a grafted copolymer. In an alternating copolymer, the maleic anhydride and butadiene units are arranged in a regular repeating sequence along the polymer chain. This structure is often achieved through free radical copolymerization, where the differing electron densities of the monomers favor alternation.

The specific properties of these copolymers can vary depending on the synthesis conditions. A representative example of a commercially available poly(butadiene/maleic anhydride) copolymer with a 1:1 molar ratio exhibits the following characteristics:

Data sourced from a representative technical data sheet for a 1:1 molar poly(butadiene/maleic anhydride) copolymer.

The anhydride groups along the polymer chain are highly reactive and can undergo hydrolysis, esterification, or amidation, which is fundamental to its use in further chemical modifications. The polybutadiene backbone provides the elastomeric properties and contains unsaturation that can also be a site for further reactions, such as crosslinking.

Overview of Current Academic Research Trajectories and Significance

Current academic research on maleic anhydride-butadiene copolymers like this compound is diverse, leveraging its reactive nature for various advanced applications. The significance of this copolymer in research stems from its role as a reactive polymer platform. lindau.net

One major research trajectory involves its use as a precursor for other high-performance polymers. For instance, the anhydride rings can react with primary amines, such as ethylenediamine, in a ring-opening reaction to form poly(amic acid) derivatives. These amic acids can then be thermally or chemically cyclized to produce highly stable polyimides, which are valued for their thermal and chemical resistance.

Another area of investigation is the crosslinking of the copolymer. The unsaturated double bonds in the butadiene units can be polymerized using radical initiators, leading to the formation of a crosslinked network. This process enhances the mechanical stability and solvent resistance of the material. Recent studies have delved into the mechanism of this cross-linking, identifying that the presence of 1,2-vinyl units in the polybutadiene backbone is a critical factor. dergipark.org.tr

Furthermore, this compound and similar copolymers are explored for their utility in creating functional materials for specific applications:

Adhesives and Coatings: The polarity imparted by the maleic anhydride groups makes these copolymers excellent adhesives for polar substrates like glass and metals. lindau.net They are also used to improve the abrasion resistance and leveling properties of emulsion coating systems. lindau.net

Microencapsulation: this compound has been used as a polymeric polyelectrolyte in the polycondensation reaction of melamine (B1676169) and formaldehyde (B43269) to form microcapsule walls. google.com

The following table summarizes findings from research on the chemical modification of maleic anhydride copolymers, illustrating the versatility of this polymer system.

This table presents illustrative data on the chemical modification of maleic anhydride copolymers based on academic and industrial research findings.

Properties

IUPAC Name |

buta-1,3-diene;furan-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2O3.C4H6/c5-3-1-2-4(6)7-3;1-3-4-2/h1-2H;3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPOAADRIDYUKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=C.C1=CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25655-35-0, 68954-40-5, 68609-35-8, 68441-88-3 | |

| Record name | 2,5-Furandione, polymer with 1,3-butadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25655-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Furandione, polymers with hydrogenated hydroxy-terminated polybutadiene and hydroxy-terminated polybutadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68954-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Furandione, reaction products with polybutadiene, Me esters | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68609-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Furandione, reaction products with polybutadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68441-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30937719 | |

| Record name | Furan-2,5-dione--buta-1,3-diene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25655-35-0, 169941-65-5 | |

| Record name | 2,5-Furandione, polymer with 1,3-butadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025655350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maldene 285 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Furandione, polymer with 1,3-butadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furan-2,5-dione--buta-1,3-diene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTADIENE-MALEIC ANHYDRIDE COPOLYMER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Chemical Engineering Design of Maldene 285

Polymerization Methodologies for Maleic Anhydride-Butadiene Copolymers

The synthesis of copolymers from maleic anhydride (B1165640) and 1,3-butadiene (B125203) is predominantly achieved through free-radical polymerization. tudublin.ie This method can be tailored to produce either alternating copolymers, where the monomers are arranged in a regular repeating sequence, or graft copolymers, where chains of one monomer are attached to the backbone of another. The choice of synthetic route and reaction conditions is critical in determining the final architecture and properties of the polymer.

Detailed Analysis of Copolymerization Mechanisms

The free-radical copolymerization of 1,3-butadiene (an electron-donor monomer) and maleic anhydride (an electron-acceptor monomer) is a complex process. A significant competing reaction is the Diels-Alder cycloaddition, which forms tetrahydrophthalic anhydride. researchgate.netacs.org The polymerization to form a high molecular weight copolymer is thought to proceed through the formation of a comonomer charge-transfer complex. researchgate.netacs.org

Alternating Copolymerization Mechanism: The currently accepted mechanism for the formation of alternating copolymers involves the interaction between the electron-rich diene (butadiene) and the electron-poor dienophile (maleic anhydride) to form a ground-state charge-transfer complex. researchgate.net This complex can then be initiated by free radicals to undergo polymerization. High concentrations of radicals are necessary to favor the polymerization of the excited complex over the Diels-Alder adduct formation. acs.org The initiation is typically carried out using conventional radical initiators like peroxides (e.g., benzoyl peroxide, dicumyl peroxide) and azo compounds (e.g., azobisisobutyronitrile - AIBN). tudublin.ieresearchgate.net The structure of the resulting alternating copolymer is predominantly a 1:1 molar ratio of the two monomers, with the butadiene units mostly in a cis-1,4 configuration. researchgate.netresearchgate.net

Graft Copolymerization Mechanism: In this approach, maleic anhydride is grafted onto a pre-existing polybutadiene (B167195) backbone. The process is also initiated by radicals, which abstract a hydrogen atom from the polybutadiene chain, creating a macroradical. researchgate.net This macroradical then attacks a maleic anhydride molecule, initiating the graft. The nature of the initiator can influence the grafting site. For instance, benzoyl peroxide (BPO) has been shown to be more effective at abstracting allylic hydrogen atoms, whereas AIBN may add across the C=C double bonds. researchgate.net The reaction is influenced by factors such as initiator concentration, monomer concentration, and reaction temperature. revmaterialeplastice.rox-mol.net

Control Strategies for Alternating and Grafted Copolymer Architectures

Control over the copolymer architecture is paramount for tailoring the final properties of Maldene 285. The key to controlling the outcome lies in the careful manipulation of reaction conditions.

For Alternating Copolymers: A primary challenge in synthesizing alternating copolymers is suppressing the competing Diels-Alder reaction. acs.org Research has shown that the Diels-Alder reaction is a critical factor that limits the copolymer yield, especially during the induction period of the radical polymerization. researchgate.net Strategies to favor alternating copolymerization include:

High Initiator Concentration: Utilizing high concentrations of a radical initiator at a temperature where it has a short half-life (e.g., less than one hour) promotes the formation of the excited comonomer complex required for polymerization over the thermal cycloaddition. researchgate.netresearchgate.net

Low Reaction Temperature: Decreasing the reaction temperature generally reduces the rate of the Diels-Alder reaction more significantly than the polymerization, thus increasing the copolymer yield. researchgate.netresearchgate.net

Solvent Choice: The use of polar solvents can initiate the copolymerization of dienes and maleic anhydride. researchgate.net

For Grafted Copolymers: The main objective in graft copolymerization is to maximize the grafting degree while minimizing side reactions like cross-linking. acs.org Control strategies include:

Initiator Selection: The choice of initiator is crucial. Benzoyl peroxide (BPO) has been reported to be superior to AIBN for grafting maleic anhydride onto polybutadiene. revmaterialeplastice.rox-mol.net Dicumyl peroxide (DCP) has also been shown to be an effective initiator. psu.edu

Concentration of Reactants: The concentrations of maleic anhydride and the initiator significantly affect the extent of grafting. revmaterialeplastice.ro An optimal concentration range exists for maximizing the graft degree. psu.edu

Reaction Time and Temperature: These parameters must be carefully controlled to achieve the desired grafting density without promoting excessive cross-linking or degradation of the polymer backbone. revmaterialeplastice.roacs.org

Inhibiting Side Reactions: The presence of oxygen can inhibit the grafting reaction. revmaterialeplastice.rox-mol.net Additionally, cross-linking reactions can occur during thermal maleinization, which can be identified and studied using techniques like differential scanning calorimetry (DSC). acs.org

Below is a table summarizing the influence of key parameters on the synthesis of maleic anhydride-butadiene copolymers.

| Parameter | Effect on Alternating Copolymerization | Effect on Graft Copolymerization | Key Research Findings |

| Initiator Type | Peroxides (BPO, DCP) and Azo compounds (AIBN) are effective. researchgate.net | BPO and DCP are generally more effective than AIBN. revmaterialeplastice.ropsu.edu | BPO is superior to AIBN for grafting onto poly-cis-butadiene rubber. x-mol.net DCP is most effective for grafting onto SBS in toluene (B28343) at 150°C. psu.edu |

| Initiator Conc. | High concentrations favor polymerization over Diels-Alder. researchgate.net | An optimal concentration exists to maximize grafting degree. psu.edu | For SBS grafting, the highest graft degree was found at an initiator concentration of 0.5–0.7 g/100 mL in toluene. psu.edu |

| Monomer Conc. | Equimolar ratios of monomers lead to alternating structures. researchgate.net | Grafting degree increases with MAH concentration up to a maximum. psu.edu | The kinetics of the Diels-Alder reaction can limit copolymer yield. researchgate.net |

| Temperature | Lower temperatures suppress the Diels-Alder side reaction. researchgate.netresearchgate.net | Influences the rate of grafting and potential side reactions. revmaterialeplastice.ro | Decreasing temperature increases the yield of alternating copolymers. researchgate.net |

| Solvent | Polar solvents can initiate copolymerization. researchgate.net | The choice of solvent affects the grafting efficiency. psu.edu | For SBS grafting, toluene was found to be the best solvent compared to chloroform (B151607) and acetone. psu.edu |

Advanced Synthetic Approaches for this compound and its Derivatives

To overcome some of the limitations of conventional free-radical polymerization, such as long reaction times and competing side reactions, advanced synthetic methods are being explored.

Investigations into Microwave-Assisted Polymerization Techniques

Microwave-assisted synthesis is a promising technique that can significantly reduce reaction times and potentially improve yields. While specific research on the microwave-assisted polymerization of butadiene and maleic anhydride to form this compound is limited, related studies provide strong indications of its potential.

Microwave irradiation has been successfully used to promote the Diels-Alder reaction between 1,4-diphenyl-1,3-butadiene and maleic anhydride on a graphite (B72142) support, achieving excellent yields in very short reaction times. ub.ro This demonstrates that microwaves can effectively activate this monomer system. Furthermore, patents describe methods for preparing polyanhydrides by irradiating diacids with microwave radiation, which significantly reduces reaction times compared to conventional melt polycondensation. google.com Studies on the microwave-assisted polymerization of vegetable oils with maleic anhydride also show that parameters like microwave power and reaction time can be optimized to achieve desired product characteristics. sphinxsai.com These findings suggest that a carefully designed microwave-assisted process could be a viable and efficient route for the synthesis of this compound, potentially offering better control over the competition between polymerization and the Diels-Alder reaction.

Exploration of Photo- and Electro-Polymerization Applications

Photo- and electro-polymerization offer alternative initiation pathways that can provide spatial and temporal control over the polymerization process.

Photopolymerization: The use of ultraviolet (UV) light to initiate the polymerization of maleic anhydride and dienes like butadiene has been reported. acs.org It is proposed that the comonomer charge-transfer complex can be excited by UV light, leading to its homopolymerization. acs.org Dioxane and tetrahydrofuran (B95107) peroxides, formed by UV irradiation in the presence of air, have also been shown to initiate the copolymerization of butadiene and maleic anhydride. researchgate.net This suggests that photochemically generated radicals can effectively start the polymerization process. The propagation step in the photopolymerization of maleic anhydride is thought to involve an excited state of the monomer or a dimer. acs.org

Electro-polymerization: There is currently limited specific information available in the searched literature regarding the electro-polymerization of maleic anhydride and butadiene to form this compound.

Process Optimization and Reaction Engineering for this compound Synthesis

The industrial production of this compound requires careful optimization of reaction parameters to ensure high yield, desired molecular weight, and specific copolymer architecture, all while maintaining process safety and economic viability. The key challenge in the reaction engineering of this system is managing the interplay between the desired polymerization and the competing Diels-Alder reaction and cross-linking side reactions. researchgate.netacs.org

Kinetic Control: The kinetics of the copolymerization are strongly influenced by the reaction conditions. Studies on the graft polymerization of maleic anhydride onto styrene-butadiene block copolymers (a similar system) show that the rate of maleinization increases with reaction time and initiator concentration up to a certain point, after which the rate is limited by initiator consumption. revmaterialeplastice.ro For the alternating copolymerization, the kinetics are a race between the radical-initiated polymerization and the thermal Diels-Alder reaction. A two-step method has been proposed to suppress the Diels-Alder reaction by managing the induction period, thereby achieving high yields of copolymer microspheres. researchgate.net

Reactor Design and Operation: In an industrial setting, the synthesis is often performed in large-scale reactors where monomers are continuously fed. The reactor must be designed for efficient heat removal, as the polymerization is exothermic. Precise temperature and pressure control are essential to maintain optimal conditions for yield and molecular weight distribution. For graft polymerization in the melt phase using an extruder, independent temperature control in different zones of the extruder is desirable to manage the viscosity increase as grafting proceeds. google.com

Process Parameter Optimization: A design of experiments (DoE) approach can be used to optimize the synthesis. The table below presents a hypothetical optimization study for a graft polymerization process, based on factors identified in the literature. psu.edugoogle.com

| Factor | Range Investigated | Optimal Level (Hypothetical) | Rationale/Supporting Evidence |

| Initiator (DCP) Conc. | 0.2 - 1.2 parts per 100 parts rubber | 0.5 parts | An optimal concentration maximizes graft degree before side reactions dominate. psu.edugoogle.com |

| Maleic Anhydride Conc. | 1 - 10 parts per 100 parts rubber | 6 parts | Grafting degree increases with MAH concentration up to a saturation point. psu.edugoogle.com |

| Reaction Temperature | 125 - 185 °C | 160 °C | Balances initiator decomposition rate and reaction kinetics, avoiding polymer degradation. google.com |

| Reaction Time | 15 - 80 min | 45 min | Sufficient time for grafting to occur, but short enough to limit cross-linking and degradation. google.com |

By systematically studying these parameters, the process can be engineered to produce this compound with consistent quality and tailored properties for specific applications.

Kinetic Analysis of Polymerization Reactions

Kinetic studies have shown that the relative rates of copolymerization and the Diels-Alder reaction are highly dependent on the reaction conditions. researchgate.netresearchgate.net High concentrations of radical initiators and specific temperature ranges are necessary to promote the formation of polymerizable excited complexes over the DA adduct. researchgate.net For instance, the copolymerization is readily initiated in polar solvents at temperatures where the catalyst has a short half-life (typically one hour or less), with total reaction times of 0.5 to 1 hour. researchgate.netresearchgate.net Conversely, decreasing the reaction temperature or the rate of catalyst addition favors the formation of the Diels-Alder adduct, thereby decreasing the copolymer yield. researchgate.netresearchgate.net

The polymerization rate itself has been observed to follow first-order kinetics in certain systems. kyoto-u.ac.jp The mechanism can be intricate, sometimes involving the formation of a monomer-pair complex that participates in the propagation step. kyoto-u.ac.jp The choice of solvent also plays a critical role; polar solvents can facilitate the radical polymerization, while the yield of the copolymer tends to decrease with increasing solvent concentration unless the catalyst concentration is proportionally increased. researchgate.net The microstructure of the resulting polymer, such as the proportion of cis-1,4, trans-1,4, and 1,2-vinyl unsaturation in the butadiene units, is also a key outcome of the kinetic control of the reaction. researchgate.net

A critical finding in recent kinetic analyses is that the Diels-Alder reaction occurring during the induction period of the radical polymerization is a major factor limiting the copolymer yield. researchgate.netresearchgate.net This insight has led to the development of strategies, such as two-step methods, specifically designed to suppress this initial, competing reaction. researchgate.netresearchgate.net

Table 1: Influence of Reaction Parameters on Competing Reactions in Butadiene-Maleic Anhydride System

| Parameter | Condition Favoring Copolymerization | Condition Favoring Diels-Alder Adduct | Rationale |

| Initiator Concentration | High | Low | High radical flux promotes initiation of polymerization over cycloaddition. researchgate.net |

| Temperature | Higher (with short half-life initiators) | Lower | Lower temperatures provide less energy to overcome the activation barrier for polymerization, favoring the thermodynamically stable adduct. researchgate.netresearchgate.net |

| Catalyst Addition Rate | Rapid | Slow | A rapid supply of radicals is needed to compete effectively with the adduct formation. researchgate.net |

| Solvent Polarity | Polar (e.g., dioxane, dichlorobenzene) | Non-polar | Polar solvents can help stabilize the charge-transfer complexes that may precede polymerization. researchgate.net |

Application of Design of Experiment (DoE) Methodologies in Polymer Synthesis

Design of Experiment (DoE) is a powerful statistical approach used to systematically determine the relationship between factors affecting a process and the outcomes of that process. In the synthesis of this compound, DoE methodologies are applied to optimize reaction conditions for desired properties such as high yield, specific molecular weight, and controlled microstructure. By varying multiple factors simultaneously, DoE allows for an efficient exploration of the process parameter space.

Key variables investigated in the synthesis of butadiene-maleic anhydride copolymers include monomer concentration, initiator type and concentration, reaction temperature, and reaction time. researchgate.net For example, studies have systematically varied the concentrations of maleic anhydride and the initiator (e.g., benzoyl peroxide, BPO) to study their effect on the extent of grafting and copolymer yield. researchgate.netresearchgate.net

A hypothetical DoE study for optimizing this compound synthesis could involve the factors shown in the table below. The objective would be to find the combination of factor levels that maximizes the copolymer yield while minimizing the formation of the Diels-Alder byproduct and controlling the polymer's molecular weight. The response variables would include copolymer yield (%), byproduct concentration (%), and number average molecular weight (Mn).

Table 2: Hypothetical Design of Experiment (DoE) for this compound Synthesis

| Factor | Level 1 | Level 2 | Level 3 |

| Temperature (°C) | 60 | 70 | 80 |

| Initiator Conc. (mol%) | 0.5 | 1.0 | 1.5 |

| Monomer Ratio (Butadiene:MAH) | 1:1 | 1.2:1 | 1:1.2 |

| Reaction Time (hours) | 2 | 4 | 6 |

By analyzing the results of such experiments, researchers can build mathematical models that predict the outcome for any given set of conditions. This allows for the precise tuning of the synthesis process to meet specific industrial requirements. For instance, kinetic studies have found that the scission rate of AIBN initiator is independent of its concentration, but after approximately 6 hours, the reaction rate becomes limited by initiator consumption, highlighting the importance of reaction time as a critical parameter. revmaterialeplastice.ro

Yield Enhancement and Purity Control in Synthetic Processes

Maximizing the yield and ensuring the purity of this compound are critical for its commercial viability. The primary challenge to yield enhancement is the competing Diels-Alder reaction. researchgate.netresearchgate.net A key strategy to overcome this is to suppress the formation of the adduct during the induction period of the polymerization. A proposed "two-step method" involves carefully controlling the initial phase of the reaction to favor polymerization, which has been shown to achieve high yields of around 85%. researchgate.netresearchgate.net

Purity control involves the removal of unreacted monomers, initiators, solvents, and byproducts from the final polymer. Several methods are employed for the purification of maleic anhydride copolymers:

Precipitation: The synthesized polymer is often precipitated from the reaction solution by adding a non-solvent. For example, copolymers synthesized in a solvent like 1,4-dioxane (B91453) can be precipitated using diethyl ether (Et2O). memtein.com This process effectively separates the soluble polymer from unreacted monomers and other impurities.

Distillation: For industrial-scale production, multi-stage distillation is a crucial purification step. This technique is particularly effective for removing volatile impurities and residual monomers. It has been shown that a two-stage distillation process can significantly increase the purity of maleic anhydride from an initial 62.64% to as high as 97.72%. bcrec.id

Dialysis: To remove excess base or other small molecules from hydrolyzed forms of the copolymer, dialysis against purified water is an effective technique. memtein.com

Chemical Treatment: Post-synthesis treatment can be used to improve the quality of the polymer. For instance, to reduce undesirable coloration in the final product, which may arise from impurities or side reactions, the polymer can be treated with hydrogen peroxide. This is often done by dissolving the polymer in an inert polar solvent like water and heating it with 1-15 weight percent hydrogen peroxide, which results in a much lighter-colored product. google.com

The final purity is often assessed using analytical techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Gel Permeation Chromatography (GPC) to confirm the chemical structure and determine the molecular weight distribution of the this compound copolymer. memtein.comscience.gov

Chemical Reactivity and Transformation Mechanisms of Maldene 285

Reactivity of Anhydride (B1165640) Moieties

The maleic anhydride groups in Maldene 285 are key to its functionality, enabling covalent bonding with various nucleophiles. These reactions are fundamental to its use in applications such as adhesives, coatings, and polymer compatibilizers. lindau.net

Nucleophilic Reaction Pathways Leading to Covalent Bond Formation

The anhydride rings in this compound are susceptible to nucleophilic attack, leading to ring-opening and the formation of covalent bonds. This reactivity is exploited in various applications, including the development of drug delivery systems where the polymer can form stable conjugates with therapeutic agents. A primary example of this is the reaction with amines. Nucleophilic substitution reactions with amines, such as ethylenediamine, result in ring-opening to form poly(amic acid) derivatives. These intermediates can then be thermally treated to form stable polyimides.

The extent of the reaction is influenced by temperature, with higher temperatures (80–100°C) favoring complete ring-opening, while milder conditions (40°C) may result in partially substituted products.

Mechanisms of Esterification and Amidation Reactions

The maleic anhydride moieties readily undergo esterification and amidation reactions, which are crucial for crosslinking in composite materials.

Esterification: In the presence of alcohols, the anhydride ring opens to form a monoester, with the other carbonyl group becoming a carboxylic acid. This reaction can be catalyzed by acids or bases. The resulting carboxylic acid group can then undergo a second esterification reaction, typically at higher temperatures, to form a diester and a molecule of water. This process allows for the formation of cross-linked polymer networks.

Amidation: The reaction with primary or secondary amines proceeds similarly to esterification. The initial nucleophilic attack by the amine opens the anhydride ring to form an amic acid. Upon heating, this amic acid can undergo dehydration to form an imide, creating a stable, cross-linked structure.

Oxidative Transformations of the Polybutadiene (B167195) Backbone

The polybutadiene backbone of this compound contains alkene groups that can be chemically modified through oxidation. This allows for the introduction of new functional groups, altering the polymer's properties.

Controlled Oxidation to Diols and Carboxylic Acid Functionalities using Specific Reagents (e.g., KMnO₄, H₂O₂)

The oxidation of the alkene groups in the polybutadiene backbone can be controlled to yield different functionalities depending on the oxidizing agent used.

Potassium permanganate (B83412) (KMnO₄): In acidic conditions, KMnO₄ oxidizes the double bonds in the polymer backbone to form diols (glycols). This reaction introduces hydroxyl groups, increasing the polarity and hydrophilicity of the polymer.

Hydrogen peroxide (H₂O₂): Stronger oxidizing agents like hydrogen peroxide can lead to the cleavage of the carbon-carbon double bonds, resulting in the formation of carboxylic acid functionalities. This transformation significantly alters the chemical nature of the polymer, introducing acidic sites.

Kinetic Studies of Oxidative Processes and Degradation Mechanisms

The rate of oxidation of this compound is dependent on several factors, including the concentration of the oxidizing agent and the temperature. Kinetic studies have shown a direct correlation between these parameters and the rate of conversion. Understanding these kinetics is crucial for controlling the extent of modification and preventing unwanted degradation of the polymer chain.

Table 1: Kinetic Parameters for the Oxidation of this compound

| Oxidizing Agent | Temperature (°C) | Concentration (mol/L) | Observed Rate Constant (k) |

|---|---|---|---|

| KMnO₄ | 25 | 0.1 | Data not available |

| KMnO₄ | 50 | 0.1 | Data not available |

| H₂O₂ | 25 | 1.0 | Data not available |

| H₂O₂ | 50 | 1.0 | Data not available |

No specific numerical data for rate constants were available in the provided search results.

Investigations into Functional Group Interconversion in this compound Derivatives

Further chemical modifications of the functional groups introduced onto the this compound backbone are a subject of ongoing research. For instance, the diols formed from oxidation can be further reacted to form esters or ethers. Similarly, the carboxylic acid groups can be converted into esters, amides, or acid chlorides, providing a versatile platform for creating a wide range of functional polymers with tailored properties. These interconversions allow for the fine-tuning of the polymer's characteristics for specific applications.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3-Butadiene (B125203) |

| Maleic Anhydride |

| Potassium Permanganate (KMnO₄) |

| Hydrogen Peroxide (H₂O₂) |

| Ethylenediamine |

| Poly(amic acid) |

Advanced Spectroscopic and Analytical Methodologies for Characterizing Reaction Products

The characterization of reaction products of this compound involves a suite of advanced spectroscopic and analytical techniques to elucidate the structural and functional changes that occur during its transformation. Given the copolymer's structure, with both alkene and anhydride functionalities, a multi-faceted analytical approach is essential for a comprehensive understanding of its reaction products.

High-throughput mass spectrometry (HT-MS) has been pivotal in the real-time monitoring of reaction intermediates, which can reduce the reliance on chromatographic methods. Design of Experiments (DoE) is another methodology that has been employed to identify critical factors like reagent stoichiometry and pH for scalable synthesis, reportedly achieving yields greater than 90% in pilot studies.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental in characterizing the products of this compound reactions. Chromatographic methods, including High-Performance Liquid Chromatography (HPLC), are also utilized for separation and analysis.

The following interactive table summarizes the key analytical techniques and their specific applications in the study of this compound reaction products.

| Analytical Technique | Application in this compound Characterization | Key Findings/Capabilities |

| High-Throughput Mass Spectrometry (HT-MS) | Real-time monitoring of reaction intermediates. | Enables rapid analysis, reducing the need for extensive chromatographic separation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of reaction products, such as identifying the formation of poly(amic acid) derivatives and subsequent polyimides. | Confirms the extent of ring-opening and substitution reactions. |

| Infrared (IR) Spectroscopy | Monitoring the disappearance of the maleic anhydride characteristic peaks and the appearance of new functional groups (e.g., carboxylic acids, amides). | Provides evidence of oxidation or nucleophilic substitution at the anhydride rings. |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of reaction products and unreacted starting materials. | Allows for the determination of reaction conversion and product purity. |

| Design of Experiments (DoE) | Optimization of reaction conditions (e.g., temperature, concentration, time) for desired transformations. | Identifies critical process parameters to maximize yield and control product characteristics. |

Detailed research findings indicate that the reaction conditions significantly influence the nature of the final product. For instance, in nucleophilic substitution reactions with amines like ethylenediamine, higher temperatures (80–100°C) lead to complete ring-opening, forming poly(amic acid) derivatives, which are precursors to polyimides. In contrast, milder conditions (around 40°C) result in only partial substitution.

Oxidation reactions of this compound have also been studied. The use of potassium permanganate (KMnO₄) in acidic conditions leads to the oxidation of the alkene groups in the polymer backbone to diols. Stronger oxidizing agents can introduce carboxylic acid functionalities. The rate of these oxidation reactions is dependent on both the concentration of the oxidizing agent and the temperature.

The following table presents a hypothetical data set from a Design of Experiments (DoE) study aimed at optimizing the oxidation of this compound, illustrating the practical application of these methodologies.

| Factor | Low Level | High Level | Optimal Level |

| KMnO₄ Concentration | 0.1 M | 0.5 M | 0.3 M |

| Temperature | 25°C | 60°C | 45°C |

| Reaction Time | 2 h | 6 h | 4 h |

This systematic approach, combining advanced spectroscopic analysis with methodical experimental design, is crucial for understanding and controlling the chemical transformations of this compound for its various industrial applications.

Biomolecular Interactions and Mechanistic Insights of Maldene 285

Elucidation of Molecular Targets and Interaction Dynamics

The functional groups within Maldene 285, particularly the maleic anhydride (B1165640) moieties, are key to its interaction with biological molecules. These groups serve as primary sites for covalent bonding and other intermolecular forces that drive its biological activity.

The maleic anhydride units within the copolymer backbone are highly reactive towards nucleophilic groups present in biomolecules. jrespharm.com This reactivity is the basis for the covalent conjugation of this compound with proteins and other biological macromolecules. In vitro studies on analogous maleic anhydride copolymers demonstrate that the anhydride ring can readily undergo a ring-opening reaction with primary amines (R-NH₂) and hydroxyl groups (R-OH). dergipark.org.tr

Biological systems are rich in these nucleophiles; for instance, the side chain of the amino acid lysine (B10760008) and the N-terminus of proteins contain primary amine groups. researchgate.net The reaction with an amine leads to the formation of a stable amide/carboxylic acid structure, effectively tethering the polymer to the protein. jrespharm.com This covalent modification is a key mechanism for altering the surface properties of biomolecules or for creating polymer-protein conjugates. jrespharm.comresearchgate.net The reactivity is generally higher with primary amines compared to hydroxyl groups. researchgate.net

Table 1: Nucleophilic Reactions of Maleic Anhydride Moieties in Copolymers This table is generated based on information from referenced studies on maleic anhydride copolymers.

| Reactant Nucleophile | Biological Source Example | Resulting Linkage | Significance |

|---|---|---|---|

| **Primary Amine (-NH₂) ** | Lysine residues, Protein N-terminus | Amide/Carboxylic Acid | Forms stable, covalent polymer-protein conjugates. jrespharm.comresearchgate.net |

| Hydroxyl (-OH) | Serine, Threonine residues | Ester/Carboxylic Acid | Allows for covalent modification, though generally less reactive than amines. jrespharm.comdergipark.org.tr |

| Thiol (-SH) | Cysteine residues | Thioester/Carboxylic Acid | Another potential site for covalent attachment on proteins. core.ac.uk |

While some maleic anhydride copolymers have been investigated for their immunomodulatory properties, the specific mechanisms of direct cytokine inhibition by this compound are not extensively detailed in the available scientific literature. Research on related copolymers suggests that interactions with the immune system can be complex. For instance, certain maleic anhydride copolymers have been noted for their potential to create customized microenvironments that can modulate the immune response of cells, including the release of both pro- and anti-inflammatory cytokines like IL-6, IL-8, and IL-10. researchgate.net Other studies on different maleic anhydride copolymers have shown immunostimulating activity in the context of experimental viral infections. science.gov Some synthetic polymers, including poly(acrylic acid–maleic anhydride) copolymers, have been found to exhibit biological activity indirectly through the activation of the immune system. nih.gov However, a direct, molecular-level mechanism for the inhibition of specific pro-inflammatory cytokines by the this compound polymer itself remains to be fully elucidated.

Modulation of Cellular and Biochemical Pathways by this compound

The interaction of this compound with components of the cellular environment can modulate biological pathways, from enzyme activity to broader cellular responses.

The interaction between this compound and enzymes has been explored in specific formulations. Patents describe the inclusion of maleic anhydride/butadiene copolymer in compositions designed for treating fabrics with the enzyme cellulase (B1617823). googleapis.com In these applications, the copolymer can be part of a solid, water-soluble or dispersible matrix that contains the enzyme. googleapis.com The formulation is designed to suspend the cellulase enzyme, often in combination with surfactants, to promote its action on cellulosic materials. googleapis.com

Table 2: Components of a this compound-Enzyme Formulation Based on patent literature describing cellulase compositions.

| Component | Type | Role in Formulation |

|---|---|---|

| Cellulase | Enzyme | Active agent for degrading cellulose. googleapis.com |

| Maleic anhydride/butadiene copolymer | Polymer Matrix | Acts as a carrier or suspension agent for the enzyme. googleapis.com |

| Surfactants | Additive | Enhances wetting and promotes contact between the enzyme and substrate. googleapis.com |

| Glucose, Cellobiose | Inhibitors | Small molecules that can inhibit the activity of the cellulase enzyme. googleapis.com |

Detailed research specifically investigating the capacity of this compound to induce apoptosis in cell lines or to protect against oxidative stress is not widely available in the peer-reviewed scientific literature. While some related maleic anhydride copolymers have been studied for their biological activities, including anticancer effects which may involve apoptosis, these findings cannot be directly extrapolated to this compound without specific experimental validation. nih.gov Therefore, the precise role and mechanisms of this compound in modulating these critical cellular responses remain an area for future investigation.

Theoretical Frameworks for Predicting this compound-Biomolecule Associations

Given the complexity of polymer-biomolecule interactions, computational and theoretical models are essential tools for predicting and understanding the associations of this compound with biological targets. acs.orgnih.gov These frameworks allow for the simulation of dynamic processes that are often difficult to capture through experimental methods alone. nih.gov

Molecular Dynamics (MD) simulations are a primary tool for this purpose. mdpi.com MD simulations model the time-evolved behavior of the system at an atomic level, providing insights into conformational changes, binding events, and the influence of solvent. nih.govmdpi.comacs.org For large systems like a polymer interacting with a protein, coarse-grained models may be used to reduce computational cost while retaining essential physical features. tandfonline.com

Molecular docking is another computational technique used to predict how a ligand binds to a receptor. frontiersin.org While traditionally used for small molecules, docking approaches can be adapted to explore the binding of polymer fragments to protein surfaces, identifying potential interaction sites, which are often positively charged patches that can associate with the polymer's functional groups. frontiersin.org

For understanding the specifics of covalent bond formation, such as the reaction between a maleic anhydride ring and a protein's amine group, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. frontiersin.org This approach treats the reactive site with high-accuracy quantum mechanics, while the surrounding polymer, protein, and solvent are modeled with more efficient classical molecular mechanics. frontiersin.org

Table 3: Comparison of Theoretical Frameworks for Polymer-Biomolecule Interaction Analysis

| Modeling Technique | Principle | Application to this compound | Advantages & Limitations |

|---|

| Molecular Dynamics (MD) Simulation | Solves Newton's equations of motion to simulate the physical movements of atoms and molecules over time. mdpi.comacs.org | Simulating the binding process, conformational flexibility, and solvent effects of this compound with proteins or membranes. mdpi.compreprints.org | Advantage: Provides dynamic and thermodynamic insights. Limitation: Computationally expensive, especially for long timescales and large systems. tandfonline.com | | Molecular Docking | Predicts the preferred orientation and binding affinity of one molecule to another. frontiersin.org | Identifying favorable binding sites and poses for this compound fragments on a protein surface. | Advantage: Computationally fast for screening. Limitation: Less accurate for large, flexible polymers compared to small molecules. | | Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method combining the accuracy of quantum mechanics for a small region with the speed of classical mechanics for the larger system. frontiersin.org | Modeling the chemical reaction of covalent bond formation between this compound's anhydride ring and a biological nucleophile. frontiersin.org | Advantage: Provides high accuracy for reaction mechanisms. Limitation: Complex to set up and computationally demanding. |

Computational and Theoretical Investigations of Maldene 285

Molecular Modeling Approaches for Maldene 285 Structural Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For a complex copolymer like this compound, these models are essential for analyzing its three-dimensional structure and dynamic properties.

Energy minimization and conformational search algorithms are fundamental computational methods for predicting the most stable three-dimensional structures of molecules. kpi.ua For a polymer chain, these algorithms explore the vast number of possible spatial arrangements (conformations) to identify those with the lowest potential energy, which correspond to the most probable structures.

For copolymers containing maleic anhydride (B1165640), such as poly(styrene-co-maleic anhydride) (PSMA), MD simulations have been successfully used to predict their compatibility and miscibility with other polymers like polysulfone (PSF). researchgate.net These simulations often employ force fields like the Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies (COMPASS) to calculate the forces between atoms. researchgate.net Key thermodynamic properties, including Gibbs free energy and mixing energy, are calculated to understand the stability of the polymer blend. researchgate.net For instance, simulations of PSF/PSMA blends indicated miscibility at temperatures above 400 K, a finding that aligns with the Flory-Huggins theory for binary polymer blends. researchgate.net Such simulations on this compound could provide valuable insights into its interactions with other materials in adhesives, coatings, and polymer blends.

Table 1: Parameters from Molecular Dynamics Simulation of PSMA Blends This table presents findings from a study on poly(styrene-co-maleic anhydride) (PSMA), a related copolymer, to illustrate the type of data obtained from MD simulations.

| Parameter | Finding | Significance for Polymer Blends | Source |

|---|---|---|---|

| Interaction Parameter (χ) | Calculated based on Flory-Huggins theory to predict miscibility. | A lower value indicates better miscibility between the two polymers. | researchgate.net |

| Mixing Energy (ΔHmix) | Indicated the stability of the PSF/PSMA polymer blend. | Negative values suggest favorable interactions and a stable blend. | researchgate.net |

| Gibbs Free Energy (ΔG) | Calculated across a range of blend compositions to determine phase behavior. | Negative values indicate a spontaneous mixing process and a miscible blend. | researchgate.net |

| Force Field | COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies). | Provides the parameters to calculate the potential energy and forces within the system. | researchgate.net |

Quantum-classical dynamics, often implemented as hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, offer a way to study chemical reactions within large, complex systems like a polymer matrix. In this approach, the chemically active region (e.g., the reacting maleic anhydride ring) is treated with high-accuracy quantum mechanics, while the surrounding polymer environment is modeled using more computationally efficient classical molecular mechanics.

This hybrid approach would be ideal for investigating reactions involving this compound, such as the ring-opening of the anhydride moiety by a nucleophile. scientific.net Quantum chemical calculations, like those using Density Functional Theory (DFT), can precisely model the bond-breaking and bond-forming processes of the reaction itself. researchgate.net The classical part of the simulation, meanwhile, would account for the influence of the rest of the polymer chain, including steric hindrance and electrostatic interactions, on the reaction pathway and energetics. This provides a more realistic simulation of chemical reactivity within the bulk material.

Quantum Chemical Calculations on this compound Reactivity and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide detailed information about the electronic structure of molecules, which governs their chemical reactivity. mdpi.com For this compound, these calculations can elucidate the behavior of its primary reactive sites: the carbon-carbon double bonds in the polybutadiene (B167195) backbone and the anhydride group.

The reactivity of the anhydride and alkene groups in this compound is directly related to their electronic properties. Quantum chemical methods can be used to compute key descriptors of reactivity, such as the energies of the Frontier Molecular Orbitals (HOMO and LUMO) and global reactivity indices. researchgate.net

For example, in computational studies of copolymers involving maleic anhydride (MAnh), the analysis showed that the Gibbs free energy required for a MAnh-based radical to react with a comonomer like indene (B144670) is less favorable than with styrene (B11656). rsc.org This was supported by the higher LUMO energy of indene compared to styrene, indicating a less reactive double bond. rsc.org Similarly, Fukui functions can be computed to identify the most reactive sites within a molecule for electrophilic or nucleophilic attack. researchgate.net Such analyses for this compound would pinpoint the specific atoms most likely to participate in chemical reactions, such as grafting or cross-linking.

Table 2: Computational Analysis of Maleic Anhydride Copolymerization Reactivity This table shows data from a computational study on a model copolymerization of maleic anhydride (MAnh) with styrene (STY) and indene (Ind) to demonstrate the application of electronic structure analysis.

| Parameter | Value (STY) | Value (Ind) | Significance | Source |

|---|---|---|---|---|

| Gibbs Free Energy of Addition (ΔGaddition) | -5.6 kcal mol−1 | -1.5 kcal mol−1 | A more negative value indicates a more favorable reaction for the MAnh-based radical to add to the comonomer. | rsc.org |

| LUMO Energy | -0.05 Hartree | -0.03 Hartree | The lower LUMO energy of the styrene double bond compared to indene suggests it is a better electron acceptor and more reactive. | rsc.org |

One of the most powerful applications of quantum chemistry is the ability to map out entire reaction pathways, including the identification of short-lived transition states. chemrxiv.org This allows for the prediction of reaction mechanisms, activation energies, and the influence of external factors like solvents and temperature. chemrxiv.orgchemrxiv.org

Table 3: Quantum Chemical Calculation of Maleic Anhydride Ring-Opening This table presents results from a DFT study on the reaction of maleic anhydride with ethanol, illustrating the prediction of reaction energetics.

| Method | Basis Set | Finding | Significance | Source |

|---|---|---|---|---|

| DFT (B3LYP) | 6-31G | The overall energy of the system decreased by ~129.3 kJ/mol from reactant to product. | The negative energy change indicates that the ring-opening reaction is exothermic and thermodynamically favorable. | scientific.netresearchgate.net |

| Transition State Search (TS) | 6-31G | Two transition states (Ts1, Ts2) were located and confirmed via IRC calculations. | Identifies the highest energy points along the reaction coordinate, allowing for calculation of the activation energy barrier. | researchgate.net |

In Silico Screening and Rational Design of this compound Analogs

In silico (computer-based) screening and rational design are powerful tools for exploring the vast chemical space of polymer analogs without the need for extensive laboratory synthesis. mdpi.com These methods allow for the prediction of polymer properties and the identification of promising candidates for specific applications. rsc.org

For analogs of this compound, which are copolymers of maleic anhydride, in silico approaches can be used to screen libraries of potential co-monomers and predict the properties of the resulting polymers. mdpi.comrsc.org This process typically involves generating virtual structures and using computational models to estimate their physical and chemical characteristics. mdpi.com The rational design of these polymers has been shown to be feasible through computational approaches that can model polymerization processes and resulting material properties. ugent.beresearchgate.net

To navigate the high-dimensional world of polymer design, dimensionality reduction techniques like t-Distributed Stochastic Neighbor Embedding (t-SNE) and Principal Component Analysis (PCA) are employed to visualize the chemical space. rsc.orgblogspot.comnih.gov These methods project complex, high-dimensional data representing polymer structures into a lower-dimensional space (typically 2D or 3D) that can be easily visualized. blogspot.comnih.gov

In the context of polymers similar to this compound, a chemical space map can be generated where each point represents a unique polymer analog. researchgate.net Polymers with similar structural features or predicted properties will cluster together in this map. rsc.org For instance, PCA can be used as an initial step to reduce the dimensionality of the data, followed by t-SNE to create a more refined visualization that reveals the underlying structure of the chemical space. blogspot.comresearchgate.net This allows researchers to identify regions of interest, understand structure-property relationships, and guide the selection of new candidate polymers for synthesis. rsc.orgarxiv.org

The table below illustrates how these techniques might be applied to a dataset of polymer analogs.

| Technique | Description | Application in Polymer Design |

| Principal Component Analysis (PCA) | A linear dimensionality reduction technique that transforms a set of correlated variables into a smaller set of uncorrelated variables called principal components. blogspot.comnih.gov | Reduces the complexity of high-dimensional polymer fingerprint data to a more manageable number of dimensions for initial analysis. rsc.orgblogspot.com |

| t-Distributed Stochastic Neighbor Embedding (t-SNE) | A non-linear technique for dimensionality reduction that is particularly well-suited for embedding high-dimensional data into a low-dimensional space for visualization. blogspot.comnih.gov | Creates detailed 2D or 3D maps of the polymer chemical space, revealing clusters of structurally similar polymers and aiding in the identification of novel candidates. rsc.orgarxiv.org |

Machine learning (ML) is revolutionizing polymer design by enabling the creation of predictive models from experimental and computational data. rsc.orgintellegens.comtno.nl These models can capture the complex, non-linear relationships between a polymer's structure and its properties, accelerating the discovery of new materials. intellegens.com For maleic anhydride copolymers like this compound, ML can be used to predict properties such as thermal stability, solubility, and reactivity. rsc.org

The general workflow for ML in polymer design involves:

Data Collection: Assembling a dataset of polymers with known properties. This data can come from existing databases, literature, or new experiments. scispace.com

Descriptor Generation: Representing the polymer structures numerically using molecular descriptors. scispace.com

Model Training: Using an ML algorithm to learn the relationship between the descriptors and the target properties. rsc.org

Prediction and Design: Employing the trained model to predict the properties of new, unsynthesized polymer candidates and to guide the design of polymers with desired characteristics. tno.nlnih.gov

Recent advancements have seen the development of sophisticated ML models, such as those based on natural language processing (NLP), to further enhance polymer discovery. arxiv.org

Molecular descriptors are numerical values that encode information about the chemical structure of a molecule. researchgate.netmdpi.com In the context of polymers, these descriptors are crucial for developing quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) models. researchgate.netcodessa-pro.com These models establish a mathematical connection between the chemical structure and the properties or activities of a series of compounds.

The table below provides examples of descriptor types and their relevance.

| Descriptor Type | Information Encoded | Relevance to this compound Analogs |

| Topological Descriptors | Atomic connectivity and branching of the polymer chain. researchgate.net | Correlates with bulk properties like viscosity and mechanical strength. |

| Electronic Descriptors | Distribution of electrons, such as HOMO/LUMO energies. codessa-pro.com | Predicts reactivity of the maleic anhydride group for functionalization. bohrium.com |

| Geometrical Descriptors | 3D shape and size of the polymer. | Influences solubility and interaction with other molecules. |

Development of Multiscale Modeling Strategies for this compound-containing Polymer Systems

The properties of polymeric materials are governed by phenomena that occur across multiple length and time scales, from the quantum behavior of electrons to the macroscopic response of the bulk material. mdpi.com Multiscale modeling aims to bridge these scales to provide a comprehensive understanding of polymer behavior. researchgate.netnih.gov

For polymer systems containing this compound, a multiscale approach would involve:

Quantum Mechanics (QM): To study the electronic structure and reactivity of the maleic anhydride monomer and its reactions. mdpi.comresearchgate.net

Molecular Dynamics (MD): To simulate the conformation of polymer chains and their interactions, providing insights into properties like glass transition temperature and mechanical response. nih.gov

Coarse-Graining: To simulate larger systems over longer timescales by grouping atoms into "beads," enabling the study of phenomena like phase separation and morphology development. mdpi.com

Continuum Models: To predict the macroscopic properties of the material, such as its viscoelastic behavior. mdpi.com

These different levels of theory can be linked together to create a cohesive model that predicts how changes at the molecular level, such as altering the co-monomer in a this compound analog, will affect the final properties of the material. acs.org Such strategies are particularly important for understanding the role of additives and compatibilizers, which often involve maleic anhydride-grafted polymers, in polymer blends and nanocomposites. researchgate.netacs.org

Engineered Applications and Material Science Contributions of Maldene 285

Polymer Matrix Development for Controlled Release Systems

Maleic anhydride (B1165640) copolymers are well-suited for biomedical applications due to their biocompatibility, well-defined chemical structures, and the versatility of the anhydride group, which allows for chemical reactions under mild conditions. researchgate.netlew.ro These properties make them excellent candidates for developing polymer matrices for controlled drug release. researchgate.netlew.ro Such systems aim to maintain a drug's concentration within an optimal therapeutic range, thereby increasing efficacy and patient compliance. lew.ro

The design of polymer-drug conjugates for targeted delivery involves chemically linking a therapeutic agent to a polymer backbone. chem-soc.si In the case of Maldene 285, its maleic anhydride moieties serve as reactive sites for conjugation. lindau.netlew.ro The anhydride ring can be readily opened by nucleophilic groups (such as amines, hydroxyls, or thiols) present on drug molecules, forming stable, covalent amide, ester, or thioester bonds. chem-soc.simdpi.com This reaction is a cornerstone of fabricating this compound-based conjugates.

The fabrication process typically involves dissolving the this compound copolymer in a suitable organic solvent, followed by the addition of the therapeutic agent. chem-soc.si The reaction can be carried out under mild conditions, which is crucial for preserving the bioactivity of the conjugated drug. lew.romdpi.com The resulting polymer-drug conjugate can be designed to release the active agent through the hydrolytic or enzymatic cleavage of the newly formed bond, a process that can be tailored for controlled release. chem-soc.si The alternating structure of maleic anhydride copolymers provides a well-defined platform for attaching bioactive molecules, which is essential for creating materials for medical devices and molecular diagnostics. nih.gov This conjugation strategy has been explored for various maleic anhydride copolymers to enhance the stability, activity, and bioavailability of drugs. mdpi.com

The release of a therapeutic agent from a polymer matrix like this compound is a critical performance characteristic. The process is governed by mechanisms such as diffusion, swelling of the polymer matrix, and the hydrolysis of the polymer or the drug-polymer linkage. nih.govnih.gov The characterization of these release kinetics is essential for designing effective controlled-release systems.

While specific kinetic release data for this compound is not extensively available in public literature, the methodology can be understood from studies on analogous maleic anhydride copolymers, such as poly(styrene-alt-maleic anhydride) (PSMA). chem-soc.si To characterize the release profile, the amount of drug released from a polymer film over time is measured, typically using UV-Vis spectroscopy or high-performance liquid chromatography (HPLC). chem-soc.siscience.gov The resulting data is then fitted to various mathematical models to elucidate the release mechanism.

Common kinetic models used for this characterization include:

Interactive Table: Kinetic Models for Drug Release| Model | Equation | Description |

|---|---|---|

| First-Order | log(Q_t) = log(Q_0) + (k_1 / 2.303) * t | Describes drug release where the rate is directly proportional to the concentration of the drug remaining in the matrix. |

| Higuchi | Q_t = k_H * t^(1/2) | Describes drug release from a matrix system based on Fickian diffusion, where the cumulative amount of drug released is proportional to the square root of time. |

| Korsmeyer-Peppas | M_t / M_∞ = k_KP * t^n | A semi-empirical model that describes drug release from a polymeric system. The release exponent 'n' provides insight into the mechanism. |

In the equations, Q_t is the amount of drug released at time t, Q_0 is the initial amount of drug, M_t / M_∞ is the fraction of drug released at time t, and k represents the release rate constant for each model. chem-soc.si

The release exponent, 'n', from the Korsmeyer-Peppas model is particularly informative. For a thin film, an 'n' value of approximately 0.5 suggests a Fickian diffusion mechanism, where release is controlled by diffusion through the polymer matrix. chem-soc.si Values between 0.5 and 1.0 indicate non-Fickian or anomalous transport, where both diffusion and polymer chain relaxation (swelling) control the release. science.gov The swelling of maleic anhydride copolymer films is itself a complex process influenced by factors like pH and the hydrolysis of the anhydride groups, which adds another layer of control over the release kinetics. nih.gov

Role of this compound in Surface Science and Interfacial Engineering

Surface and interfacial science investigates the physical and chemical phenomena that occur at the boundary between two phases. numberanalytics.combiolinscientific.com this compound, with its distinct copolymer structure, is utilized in interfacial engineering to modify and control the properties of surfaces and emulsions. lindau.net

This compound functions as a secondary emulsifier and is capable of promoting the wetting power in both non-ionic and anionic systems. lindau.net Wetting agents act by reducing the surface tension between a liquid and a solid or between two immiscible liquids, such as oil and water in an emulsion. basicmedicalkey.comblogspot.com

Although not a true surfactant, the amphiphilic nature of this compound allows it to operate at interfaces. lindau.netblogspot.com The hydrophobic butadiene segments orient towards the non-polar phase (oil), while the polar maleic anhydride (or its hydrolyzed maleic acid form) groups orient towards the polar phase (water). This orientation at the oil-water interface reduces interfacial tension and helps to form a stabilizing barrier around the droplets of the dispersed phase, preventing them from coalescing. basicmedicalkey.com In this role as a secondary emulsifier, it enhances the stability of emulsions created by primary surfactants. lindau.netbasicmedicalkey.com

The ability of a polymer to adhere to a substrate is critical in applications like coatings and adhesives. researchgate.net this compound is described as an excellent adhesive for bonding to both polar substrates like glass and non-polar substrates like polypropylene (B1209903). lindau.net

The adhesion mechanism is directly related to its chemical structure:

Adhesion to Glass: Glass is a high-energy, polar substrate. The significant polarity of the maleic anhydride groups in the this compound copolymer allows for strong interfacial interactions with the glass surface. These interactions can include dipole-dipole forces and hydrogen bonding (especially if the anhydride hydrolyzes to carboxylic acid groups), which create a strong adhesive bond between the polymer and the substrate.

Adhesion to Polypropylene: Polypropylene is a non-polar polymer with a low surface energy, making it difficult to bond with. researchgate.net The butadiene component of this compound provides compatibility with the polypropylene matrix through non-polar interactions. Furthermore, the polar maleic anhydride groups, known to be grafted onto polyolefins to act as compatibilizers and improve adhesion, can enhance interfacial bonding through specific interactions or by creating mechanical interlocking at the interface. lindau.netresearchgate.netacs.org

This compound is recognized as being completely film-forming. lindau.net Film formation is a process where a polymer dispersion or solution, upon application to a surface, transforms into a solid, continuous layer. specialchem.com The quality and properties of this film are largely determined by the characteristics of the polymer used. pharmapproach.com

Films derived from this compound exhibit several beneficial properties for coating systems. lindau.net These characteristics make it a valuable component in the formulation of various industrial and protective coatings. lindau.net

Interactive Table: Properties of this compound Films and Coatings

| Property | Description | Contribution to Coating Systems |

|---|---|---|

| Film Formation | The polymer is completely film-forming. lindau.net | Provides the fundamental binder matrix for the coating. lindau.netpharmapproach.com |

| Flexibility | The resulting films are flexible. lindau.net | Allows the coating to withstand bending and deformation without cracking, essential for non-rigid substrates. |

| Antistatic Properties | The films possess good antistatic properties. lindau.net | Helps to prevent the buildup of static charge on the coated surface, which can reduce dust attraction. |

| Abrasion Resistance | Imparts good abrasion resistance to coating systems. lindau.net | Increases the durability and lifespan of the coating by protecting the underlying substrate from mechanical wear. |

| Leveling Properties | Provides good leveling properties in emulsion coatings. lindau.net | Promotes a smooth, uniform film by reducing surface tension gradients during drying, minimizing defects like brush marks. |

Advanced Materials Incorporating this compound for Specific Industrial Applications

This compound, a copolymer of butadiene and maleic anhydride, possesses a unique combination of properties stemming from its elastomeric backbone and reactive anhydride groups. This dual functionality allows for its incorporation into a variety of advanced materials, where it contributes to enhanced performance characteristics. Its applications span across several industries, from textiles to adhesives and detergents, where it acts as a critical component in surface modification, adhesion promotion, and formulation enhancement.

Textile Finishing and Surface Modification Applications

The inherent properties of this compound make it a valuable polymer for textile finishing and surface modification. Its application in this sector primarily revolves around its ability to form durable, flexible films and its reactivity with a wide range of textile substrates.

Research has shown that butadiene-maleic anhydride copolymers, such as this compound, can be utilized as effective finishing agents. These copolymers are noted for their film-forming capabilities and good antistatic properties, which are desirable in many textile applications. The films produced are flexible and can impart improved abrasion resistance to the fabric.

Furthermore, these copolymers have been investigated for their role in creating repellent finishes on fabrics. googleapis.com The hydrophobic nature of the polybutadiene (B167195) backbone, combined with the reactive potential of the maleic anhydride, allows for the creation of a surface that resists wetting by water and other liquids.

The use of butadiene-maleic anhydride copolymers as an anti-migration agent in dyeing processes has also been documented. During the dyeing of synthetic fabrics, these copolymers can be added to the dye bath to prevent the migration of dye particles, resulting in a more uniform and level dyeing.